molecular formula C17H12N2O5 B2548048 N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-45-6

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2548048
CAS RN: 477555-45-6
M. Wt: 324.292
InChI Key: YMUOESQIJNBZSJ-UHFFFAOYSA-N
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Description

The compound N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of 1,3-dioxoisoindolin-2yl compounds, which have been studied for their potential as bioactive ligands in the development of novel drugs. These compounds are characterized by the presence of a 1,3-dioxoisoindoline core, which has been utilized in various pharmacological contexts, including as a scaffold for organometallic anticancer drugs , inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer treatment , and HIV integrase strand transfer inhibitors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of suitable precursors under controlled conditions. For instance, N-(1,3-dioxoisoindolin-2yl)benzamide was prepared by heating an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . This method could potentially be adapted for the synthesis of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed geometric parameters. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds . Similar analysis techniques would be applied to determine the molecular structure of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Chemical Reactions Analysis

The reactivity of the 1,3-dioxoisoindoline core is influenced by its ability to form complexes with metals and to interact with biological targets. The compounds synthesized from this core have shown the ability to inhibit topoisomerase and PARP , and to interact with the active site of HIV-1 integrase . These interactions are often mediated by the formation of hydrogen bonds and coordination to metal ions, which could also be relevant for the chemical reactions of N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized using a variety of analytical methods, including IR spectroscopy and SEM analysis . These methods help in understanding the stability of the compounds in different environments, which is crucial for their potential therapeutic applications. The stability in aqueous systems, affinity toward small biomolecules, and cytotoxicity in human cancer cell lines are some of the properties that have been investigated for related compounds .

Scientific Research Applications

Structural Analysis and Synthetic Approaches

One area of research has focused on the crystal structure, spectroscopy, and computational studies of derivatives similar to N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, Bülbül et al. (2015) prepared a related compound and characterized it using IR spectroscopy, SEM, and X-ray diffraction, supported by theoretical calculations to investigate the crystal structure (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).

Synthetic Utility in Organic Chemistry

Research has also explored the synthetic utility of similar compounds in organic reactions. Noguchi et al. (1986) described the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to yield fused 1,3-cyclohexadiene systems, showcasing the versatility of similar scaffolds for synthesizing polycyclic compounds (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Biological Activities and Applications

Another significant area of research is the investigation into the biological activities of derivatives. Mokesch et al. (2015) synthesized novel complexes based on 1,3-dioxoindan-2-carboxamide scaffolds, assessing their cytotoxicity in cancer cell lines and elucidating structure-activity relationships, particularly highlighting the promising in vitro activity of benzyl derivatives (Mokesch, Novak, Roller, Jakupec, Kandioller, & Keppler, 2015).

Furthermore, Asadollahi et al. (2019) explored the antiepileptic activity of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, providing insights into the potential therapeutic applications of these compounds in treating epilepsy, supported by molecular docking studies to understand interactions with the GABA_A receptor (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-15(9-4-5-12-13(8-9)24-7-6-23-12)18-11-3-1-2-10-14(11)17(22)19-16(10)21/h1-5,8H,6-7H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOESQIJNBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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